molecular formula C11H8F3N4NaO6S B13426076 4-Desmethyl Flucarbazone Sodium Salt

4-Desmethyl Flucarbazone Sodium Salt

Cat. No.: B13426076
M. Wt: 404.26 g/mol
InChI Key: VMGWMAQTOMXWPA-UHFFFAOYSA-M
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Description

Contextualization of Flucarbazone (B134062) Sodium Salt in Agrochemistry

Flucarbazone Sodium Salt is a member of the sulfonylurea class of herbicides, recognized for their high efficacy at low application rates. google.com It is applied to control a range of problematic weeds, including wild oats and green foxtail, in cereal crops. hc-sc.gc.ca The compound is typically formulated as water-dispersible granules and is valued for its systemic action, being absorbed through both the roots and foliage of the target weeds. google.com

Identification of 4-Desmethyl Flucarbazone as a Key Transformation Product

Following its application, Flucarbazone Sodium Salt is subject to biotransformation in the terrestrial environment, with aerobic soil metabolism being a principal route of degradation. hc-sc.gc.calac-bac.gc.cahc-sc.gc.ca One of the major transformation products formed during this process is 4-Desmethyl Flucarbazone, also referred to in scientific literature as O-desmethyl MKH 6562. hc-sc.gc.calac-bac.gc.cahc-sc.gc.ca This metabolite is characterized by the absence of a methyl group on the triazolinone ring of the parent molecule. Its presence in soil and water systems is a clear indicator of the breakdown of Flucarbazone Sodium Salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F3N4NaO6S

Molecular Weight

404.26 g/mol

IUPAC Name

sodium;(3-methoxy-5-oxo-4H-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide

InChI

InChI=1S/C11H9F3N4O6S.Na/c1-23-8-15-9(19)18(16-8)10(20)17-25(21,22)7-5-3-2-4-6(7)24-11(12,13)14;/h2-5H,1H3,(H2,15,16,17,19,20);/q;+1/p-1

InChI Key

VMGWMAQTOMXWPA-UHFFFAOYSA-M

Canonical SMILES

COC1=NN(C(=O)N1)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2OC(F)(F)F.[Na+]

Origin of Product

United States

Metabolic and Degradative Pathways of 4 Desmethyl Flucarbazone

Formation Mechanisms of 4-Desmethyl Flucarbazone (B134062)

4-Desmethyl Flucarbazone is primarily formed from its parent compound, Flucarbazone Sodium Salt, through demethylation processes. These reactions can occur at two different positions on the molecule, leading to distinct metabolic pathways.

The principal metabolic pathway for Flucarbazone Sodium Salt in plants, such as wheat, involves the removal of a methyl group from a nitrogen atom on the triazolinone ring. regulations.govfederalregister.gov This N-demethylation reaction results in the formation of 4-Desmethyl Flucarbazone, also identified in scientific literature as N-desmethyl MKH 6562. regulations.govfederalregister.gov This metabolite is considered a relevant residue for enforcement purposes in agricultural commodities. agropages.com Studies on wheat metabolism have shown that while the parent compound may be absent in grain, N-desmethyl residues can constitute a significant portion of the total radioactive residues. publications.gc.ca The N-demethylation pathway is a critical initial step that precedes further hydrolysis or conjugation of the metabolite. federalregister.gov

In addition to N-demethylation, a secondary pathway involves the removal of a methyl group from the methoxy (B1213986) side group on the triazole ring of the parent compound. epa.gov This O-demethylation process leads to the formation of the degradate O-desmethyl Flucarbazone Sodium Salt (also referred to as O-desmethyl MKH 6562). epa.govlac-bac.gc.ca This metabolite is particularly noted in soil metabolism studies. epa.govlac-bac.gc.ca Unlike the N-desmethyl variant, O-desmethyl Flucarbazone is not persistent and undergoes rapid subsequent transformation. epa.gov

Table 1: Formation Pathways of Key Demethylated Metabolites

PathwayParent CompoundResulting MetaboliteCommon AbbreviationPrimary Environment
N-Demethylation Flucarbazone Sodium Salt4-Desmethyl FlucarbazoneN-desmethyl MKH 6562Plants (e.g., Wheat)
O-Demethylation Flucarbazone Sodium SaltO-Desmethyl FlucarbazoneO-desmethyl MKH 6562Soil

Subsequent Transformation of 4-Desmethyl Flucarbazone

Following its formation, 4-Desmethyl Flucarbazone is not a terminal residue and is subject to further metabolic changes, including cleavage, oxidation, and conjugation.

While the initial hydrolysis of the urea (B33335) linkage in the parent Flucarbazone Sodium Salt is a major pathway leading to N,O-Dimethyltriazolinone (NODT) and a sulfonamide, the O-desmethyl metabolite also contributes to this degradative cascade. epa.gov The degradate O-desmethyl Flucarbazone rapidly hydrolyzes to form N-Methyltriazolinone (NMT). epa.gov NODT itself is not stable and further degrades to NMT. epa.govregulations.gov NMT can then be either immobilized in the soil or further metabolized into carbon dioxide and other nitrogen compounds. epa.govregulations.gov

A significant transformation pathway for both the parent compound and its N-desmethyl metabolite is the hydrolysis of the urea linkage. regulations.govfederalregister.gov This cleavage yields two main fragments. One fragment derived from 4-Desmethyl Flucarbazone is the corresponding sulfonamide, 2-(trifluoromethoxy)benzene sulfonamide. regulations.govresearchgate.net This sulfonamide is a major and persistent degradate that transforms slowly into the corresponding sulfonic acid (MKH 6562 sulfonic acid). publications.gc.caepa.govregulations.gov Both the sulfonamide and sulfonic acid metabolites are resistant to further metabolism and are highly mobile in soil. epa.govregulations.gov

Once formed, 4-Desmethyl Flucarbazone can undergo conjugation with endogenous molecules as a method of detoxification and sequestration. regulations.govfederalregister.gov In plants, N-desmethyl Flucarbazone has been shown to conjugate with glucose. federalregister.gov The broader metabolic pathway of Flucarbazone Sodium Salt, which includes its demethylated metabolites, also involves conjugation with acetate (B1210297) and lactate. regulations.gov These conjugation processes increase the water solubility of the metabolites, facilitating their transport and storage within the plant.

Table 2: Subsequent Transformation Products of Flucarbazone Metabolites

Precursor MetaboliteTransformation ProcessResulting ProductsNotes
O-Desmethyl Flucarbazone HydrolysisN-Methyltriazolinone (NMT)Occurs rapidly in soil. epa.gov
4-Desmethyl Flucarbazone Hydrolytic Cleavage2-(trifluoromethoxy)benzene sulfonamideThe sulfonamide can further oxidize to sulfonic acid. regulations.govepa.gov
4-Desmethyl Flucarbazone ConjugationGlucose conjugatesA key pathway in plant metabolism. federalregister.gov
General Flucarbazone Metabolites ConjugationAcetate and Lactate conjugatesPart of the overall metabolic pathway. regulations.gov

Influence of Environmental Factors on Metabolic Pathways of 4-Desmethyl Flucarbazone Sodium Salt

The transformation and persistence of 4-Desmethyl Flucarbazone, a primary metabolite of the herbicide flucarbazone-sodium (B66229), are significantly governed by a range of environmental factors. The principal pathways for its degradation involve complex interactions between microbial activity, abiotic chemical reactions, and the physicochemical properties of the surrounding matrix, such as soil and water.

Microbial Processes in Soil and Water

Microbial metabolism is the primary driver for the degradation of the parent compound, flucarbazone-sodium, which leads to the formation of 4-Desmethyl Flucarbazone (also known as O-desmethyl flucarbazone-sodium or N-desmethyl MKH 6562). regulations.govepa.gov The initial transformation of flucarbazone-sodium in soil is a microbially mediated hydrolysis of the urea moiety. epa.gov

Once formed, 4-Desmethyl Flucarbazone is not persistent and undergoes further rapid transformation. epa.gov It quickly hydrolyzes to form other degradates. epa.govregulations.gov One significant pathway involves the rapid hydrolysis of O-desmethyl flucarbazone to N-methyl-triazolinone (NMT). epa.govregulations.gov Another source indicates the rapid hydrolysis to NODT, which subsequently degrades quickly to NMT. regulations.gov This NMT can then be either immobilized within the soil matrix or further metabolized by microorganisms into carbon dioxide and other nitrogen compounds. regulations.gov

The rate of microbial degradation of the parent flucarbazone-sodium, which dictates the formation rate of its desmethyl metabolite, varies considerably with environmental conditions. In aerobic soil environments, the degradation half-life of flucarbazone-sodium can range from 23 to 224 days, depending on the soil type. regulations.gov In anaerobic aquatic settings, the parent compound is more persistent, with metabolism half-lives calculated to be between 73 and 657 days. regulations.gov

Table 1: Aerobic Soil Metabolism Half-Life of Flucarbazone-Sodium

Abiotic Hydrolysis and Photodegradation

Abiotic processes, including hydrolysis and photodegradation, play distinct roles in the environmental fate of flucarbazone-sodium and its 4-desmethyl metabolite.

The parent compound, flucarbazone-sodium, is notably stable to abiotic hydrolysis across a wide pH range (pH 5, 7, and 9) and is also resistant to photodegradation in both water and soil, with reported half-lives exceeding 210 days under these conditions. epa.govregulations.gov However, photodegradation can become a more significant pathway in certain aquatic environments. In non-sterile pond water, flucarbazone-sodium photolyzes with a half-life of approximately 61 days, suggesting that indirect photodegradation, possibly mediated by substances within the water, can occur. regulations.gov

In stark contrast to its parent compound, the 4-desmethyl flucarbazone degradate is highly susceptible to hydrolysis. epa.gov Studies confirm that O-desmethyl flucarbazone rapidly hydrolyzes to NMT, making this abiotic chemical reaction a critical and fast step in its degradation pathway. epa.govregulations.gov This rapid hydrolysis means that the 4-desmethyl metabolite itself is not expected to persist in the environment. epa.gov

Table 2: Stability of Flucarbazone-Sodium under Abiotic Conditions

pH and Other Physicochemical Modulators

Other physicochemical factors also influence degradation rates. Temperature has been shown to affect dissipation, with higher temperatures in one field location potentially contributing to faster degradation compared to a cooler location. researchgate.net Soil composition, including organic matter and moisture content, also plays a crucial role. researchgate.net For instance, the soil type (sandy clay loam vs. sandy loam) was identified as a factor in the differing dissipation rates of flucarbazone-sodium in field trials. researchgate.net The soil organic carbon content generally has a positive influence on the degradation of many pesticides. researchgate.net

Table 3: Field Dissipation of Flucarbazone-Sodium in Soil

Advanced Analytical Methodologies for the Detection and Quantification of 4 Desmethyl Flucarbazone

Chromatographic Techniques for Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of 4-Desmethyl Flucarbazone (B134062) from co-extracted matrix components prior to detection. epa.govepa.govepa.gov The technique's versatility allows for the optimization of various parameters to achieve desired retention times and peak resolutions.

For the analysis of 4-Desmethyl Flucarbazone (also referred to as O-Desmethyl MKH 6562), analytical methods have been developed utilizing HPLC coupled with tandem mass spectrometry. epa.govepa.gov Reversed-phase chromatography is a common approach for this type of polar analyte. Specific applications have employed columns such as the Phenomenex Synergi Max-RP, which is designed for robust performance with aqueous mobile phases. epa.gov

The mobile phase composition is critical for achieving effective separation. A typical mobile phase consists of a mixture of buffered aqueous solution and an organic modifier like methanol (B129727). epa.govepa.gov For instance, a mixture of 5 mM ammonium (B1175870) acetate (B1210297) in water and methanol in an 80:20 ratio has been used. epa.gov The use of ammonium acetate also serves to buffer the mobile phase, which is crucial as 4-Desmethyl Flucarbazone is noted to be unstable at a pH below 9. epa.gov

Table 1: Example of Liquid Chromatography Parameters for 4-Desmethyl Flucarbazone Analysis

Parameter Condition Source
Column Phenomenex Synergi Max-RP (75 x 4.6 mm, 4 µm) epa.gov
Mobile Phase 80:20 (v/v) 5 mM Ammonium Acetate (aq) / Methanol epa.gov

| pH Control | Mobile phase buffered to pH 9 with ammonium hydroxide (B78521) | epa.gov |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) provides the high degree of selectivity and sensitivity required for trace-level quantification of pesticide metabolites. When coupled with liquid chromatography, it is a powerful tool for environmental analysis. researchgate.net

The standard for quantitative analysis of 4-Desmethyl Flucarbazone is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS/MS). epa.govepa.gov This technique involves the selection of a specific precursor ion corresponding to the analyte, its fragmentation in the collision cell, and the monitoring of specific product ions. This multiple-reaction monitoring (MRM) approach significantly reduces background noise and enhances selectivity, allowing for a low limit of quantitation (LOQ), which has been established at 0.5 µg/kg (0.5 ppb) in soil matrices. epa.govepa.gov To ensure accuracy and precision, quantitation is often performed using a stable isotope-labeled internal standard, such as the deuterated form of the analyte. epa.govepa.gov

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like 4-Desmethyl Flucarbazone. Specifically, analytical methods have been developed using the negative electrospray ionization (ESI-) mode. epa.gov In this mode, the molecule is deprotonated to form an abundant [M-H]⁻ ion, which serves as the precursor ion in MS/MS analysis. The choice of negative mode is consistent with the compound's chemical nature and its instability at low pH. epa.gov The fragmentation of the deprotonated molecule within the mass spectrometer produces characteristic product ions that are used for definitive identification and quantification. researchgate.net

Sample Preparation and Extraction Protocols

Table 2: Accelerated Solvent Extraction (ASE) Parameters for 4-Desmethyl Flucarbazone from Soil

Parameter Condition Source
Technique Accelerated Solvent Extraction (ASE) epa.gov
Sample Size 25 g soil epa.gov
Dispersing Agent Hydromatrix epa.gov
Extraction Solvent Methanol / Water (9:1, v/v) epa.gov
Temperature 80 °C epa.gov
Static Time 5 minutes epa.gov

| Process Note | Simultaneous extraction and derivatization occurs in the cell. | epa.gov |

Following extraction, the solvent is typically evaporated and the residue is reconstituted in the initial HPLC mobile phase for analysis. epa.govepa.gov This comprehensive approach, from efficient extraction with ASE to sensitive detection by LC-MS/MS, enables the reliable measurement of 4-Desmethyl Flucarbazone at trace levels in environmental samples.

Solid-Phase Extraction (SPE) Clean-up Procedures

Solid-Phase Extraction (SPE) is a widely employed technique for the clean-up and pre-concentration of 4-Desmethyl Flucarbazone Sodium Salt from complex sample matrices prior to instrumental analysis. The selection of appropriate SPE sorbents and elution solvents is paramount to achieving high recovery and minimizing matrix interference.

For aqueous samples, such as groundwater, a common procedure involves the use of a C18 SPE cartridge. An analytical method for the determination of flucarbazone-sodium (B66229) (MKH 6562) and its metabolites, including the sulfonic acid metabolite, outlines a detailed SPE protocol. The water samples are first acidified, typically with hydrochloric acid. This acidification step ensures that the analyte is in a suitable form for retention on the nonpolar C18 sorbent. The sample is then passed through the conditioned C18 SPE cartridge. After loading, the cartridge is washed to remove interfering substances. The elution of the retained analytes, including this compound, is achieved using a mixture of methanol and ammonium hydroxide epa.gov. This elution solvent effectively disrupts the interaction between the analyte and the sorbent, allowing for its collection. Following elution, the extract is typically evaporated to dryness and reconstituted in a suitable mobile phase for subsequent analysis by High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) epa.govepa.gov.

In the case of soil matrices, a different extraction procedure is typically employed prior to any SPE clean-up. The extraction often involves shaking the soil sample with a mixture of acetonitrile (B52724) and an ammonium acetate solution containing hydrochloric acid. After centrifugation, an aliquot of the extract is taken for further processing, which may include a concentration step before reconstitution in the analytical mobile phase epa.gov. While a specific SPE clean-up step for soil extracts for this particular metabolite is not as extensively detailed in the provided references, the principles of SPE with C18 or other suitable sorbents can be adapted based on the extract's characteristics.

Method Validation Parameters

The validation of an analytical method is crucial to ensure its reliability and fitness for purpose. Key validation parameters include the limits of detection (LOD) and quantification (LOQ), as well as recovery and reproducibility across different sample types.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

For the analysis of this compound (MKH 6562 sulfonic acid), specific LOQs have been established in different matrices. In groundwater, a method validation study demonstrated an LOQ of 0.0500 parts per billion (ppb) epa.gov. For soil matrices, the established LOQ is higher, at 0.5 ppb epa.gov. These values highlight the high sensitivity of modern analytical instrumentation, such as LC-MS/MS, for detecting trace levels of this metabolite. The determination of these limits is typically based on the analysis of fortified blank samples at decreasing concentrations.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GroundwaterNot explicitly stated0.0500 ppb epa.gov
SoilNot explicitly stated0.5 ppb epa.gov
PlantData not availableData not available
AnimalData not availableData not available

Data presented is for MKH 6562 sulfonic acid.

Recovery and Reproducibility in Diverse Matrices (Soil, Water, Plant, Animal)

Recovery studies are performed to assess the efficiency of the entire analytical procedure, from extraction to detection. Reproducibility, on the other hand, measures the consistency of the results over repeated analyses.

Soil: In a validation study for the analysis of MKH 6562 sulfonic acid in soil, recovery experiments were conducted at two fortification levels: the LOQ (0.5 ppb) and ten times the LOQ (5.0 ppb). The average recovery at the 0.5 ppb level was found to be 95%, with a relative standard deviation (RSD) of 5.8%. At the 5.0 ppb level, the average recovery was 92%, with an RSD of 3.8% epa.gov. These results indicate excellent accuracy and precision of the method for soil analysis.

Water: For groundwater, recovery and reproducibility were assessed at fortification levels of 0.0500 ppb (LOQ) and 0.500 ppb (10x LOQ). At the LOQ, the average recovery for MKH 6562 sulfonic acid was 94%, with an RSD of 4.5%. At the higher concentration, the average recovery was 96%, with an RSD of 4.1% epa.gov. These findings demonstrate the method's high efficiency and reliability for aqueous sample analysis.

Plant and Animal Matrices: While flucarbazone-sodium is applied to crops like wheat and may be ingested by livestock, leading to the potential presence of its metabolites in plant and animal tissues, specific validated analytical method data for this compound (MKH 6562 sulfonic acid) in these matrices were not available in the reviewed scientific literature. One study detailed the analysis of flucarbazone-sodium and a different metabolite, (2-(trifluoromethoxy) benzene (B151609) sulfonamide), in wheat, providing recovery data for those specific compounds researchgate.net. Regulatory documents mention the establishment of maximum residue limits (MRLs) for flucarbazone in wheat and various animal commodities and identify "flucarbazone sulfonic acid" as a significant transformation product publications.gc.ca. However, detailed method validation parameters such as LOD, LOQ, and recovery for this specific metabolite in plant and animal matrices are not publicly documented in the available resources. Further research and method development are needed to establish and validate robust analytical procedures for the routine monitoring of this compound in these important matrices.

Table 2: Recovery and Reproducibility of this compound

MatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Soil0.5 ppb (LOQ)95% epa.gov5.8% epa.gov
Soil5.0 ppb (10x LOQ)92% epa.gov3.8% epa.gov
Groundwater0.0500 ppb (LOQ)94% epa.gov4.5% epa.gov
Groundwater0.500 ppb (10x LOQ)96% epa.gov4.1% epa.gov
PlantData not availableData not availableData not available
AnimalData not availableData not availableData not available

Data presented is for MKH 6562 sulfonic acid.

Ecological and Environmental Impact Considerations of 4 Desmethyl Flucarbazone

Contribution of 4-Desmethyl Flucarbazone (B134062) to Overall Residue Profiles

The N-demethylation of Flucarbazone-sodium (B66229) is a primary metabolic pathway in plants, leading to the formation of 4-Desmethyl Flucarbazone (also known as N-desmethyl flucarbazone-sodium or N-desmethyl MKH 6562). govinfo.gov This metabolite is a notable component of the total residue found in crops and the environment.

Regulatory bodies have recognized the importance of this metabolite in residue definitions for tolerance compliance. For instance, in the United States, the established tolerances for wheat commodities are for the combined residues of the parent flucarbazone-sodium and its N-desmethyl metabolite. federalregister.gov

Research findings from various studies highlight the presence of 4-Desmethyl Flucarbazone in different matrices. A metabolism study in wheat, for example, found that while little to no parent compound was present in the final agricultural commodities, 4-Desmethyl Flucarbazone was identified in all wheat commodities. govinfo.gov In one study, N-desmethyl residues accounted for up to 22% of the total radioactive residues in wheat grain. publications.gc.ca However, other supervised residue trials have indicated that residues of both the parent compound and the N-desmethyl metabolite were below the limit of quantification (<0.01 ppm) in grain, even at exaggerated application rates. publications.gc.ca

In contrast to the N-desmethyl pathway, another minor degradation pathway involves the hydrolysis of the methoxy (B1213986) group to form O-desmethyl flucarbazone, which then rapidly hydrolyzes to other compounds like N-methyl-triazolinone (NMT). regulations.govepa.gov

Table 1: Residue Findings for Flucarbazone-sodium and its Metabolite 4-Desmethyl Flucarbazone in Wheat

MatrixAnalyteResidue LevelSource
Wheat GrainFlucarbazone-sodium<0.01 mg/kg govinfo.gov
Wheat Grain4-Desmethyl FlucarbazoneUp to 22% of Total Radioactive Residues publications.gc.ca
Wheat Grain4-Desmethyl Flucarbazone<0.01 ppm ( publications.gc.ca
Wheat ForageCombined Residues¹0.30 ppm (Tolerance Level) federalregister.gov
Wheat HayCombined Residues¹0.10 ppm (Tolerance Level) federalregister.gov
Wheat StrawCombined Residues¹0.05 ppm (Tolerance Level) federalregister.gov
¹Combined residues of flucarbazone-sodium and its N-desmethyl metabolite. federalregister.gov

Environmental Monitoring and Surveillance Strategies for Metabolites

Effective environmental monitoring requires robust analytical methods capable of detecting and quantifying both the parent herbicide and its key metabolites like 4-Desmethyl Flucarbazone. The development of such methods is crucial for regulatory compliance and for studying the dissipation and conversion of these compounds in environmental samples like soil and water, as well as in agricultural commodities. tandfonline.comresearchgate.net

A validated analytical method has been developed specifically to measure residues of Flucarbazone-sodium and 4-Desmethyl Flucarbazone in plant matrices. govinfo.gov This method is essential for enforcing the tolerance levels set for these combined residues. regulations.gov The procedure typically involves advanced analytical techniques to ensure accuracy and sensitivity.

Table 2: Analytical Method for Flucarbazone-sodium and 4-Desmethyl Flucarbazone in Plant Matrices

StepDescriptionSource
Extraction Residues are extracted from homogenized plant samples using accelerated solvent extraction (ASE) with a 0.050 M ammonium (B1175870) hydroxide (B78521) solution. govinfo.govregulations.gov
Purification The extracts undergo cleanup using a combination of C-18 solid-phase extraction (SPE) and ethylene (B1197577) diamine-N-propyl (PSA) SPE columns. govinfo.govregulations.gov
Analysis Detection and quantification are performed using liquid chromatography with tandem mass spectrometry (LC/MS/MS), which provides both quantification and confirmation ions. regulations.gov

While specific monitoring programs for Flucarbazone are in place, some reports have noted a lack of comprehensive water quality monitoring data for the compound and its metabolites. regulations.gov This highlights the ongoing need for surveillance to assess potential exposure and ensure environmental safety. researchgate.net

Implications for Environmental Models and Predictive Assessments

Environmental fate models are used to predict the concentration of pesticides and their metabolites in various environmental compartments, such as soil, surface water, and groundwater. up.ptresearchgate.net The inclusion of significant and persistent metabolites like 4-Desmethyl Flucarbazone is critical for accurate risk and exposure assessments. core.ac.uk

The physical and chemical properties of Flucarbazone-sodium, such as its high solubility and mobility, along with the persistence of some of its degradates, raise concerns about potential contamination of surface and groundwater. regulations.govepa.gov Therefore, predictive models like the Generic Estimated Environmental Concentration (GENEEC) model and the Screening Concentration in Ground Water (SCI-GROW) model are employed to estimate these environmental concentrations (EECs). federalregister.govepa.gov

However, the unique characteristics of certain metabolites can challenge standard models. For example, due to the high persistence of Flucarbazone degradates, the SCI-GROW model was deemed inappropriate for estimating total residues in groundwater. federalregister.govregulations.gov In such cases, alternative approaches are used, such as estimating the concentration in soil porewater as an upper-limit estimate for groundwater exposure. federalregister.govregulations.gov Drinking water assessments for Flucarbazone have incorporated the parent compound and its degradates, underscoring the regulatory importance of a comprehensive evaluation that includes key metabolites. regulations.gov Canadian environmental assessments have specifically modeled for Flucarbazone and five of its transformation products, including O-desmethyl MKH 6562, to estimate concentrations in drinking water sources. publications.gc.ca

The continuous refinement of these models to better account for the behavior of specific metabolites is an important area of research, aiming to improve the accuracy of predictions regarding the environmental fate of pesticides. rsc.org

Future Research Trajectories for 4 Desmethyl Flucarbazone

Elucidation of Minor and Novel Degradation Pathways

The primary degradation of flucarbazone-sodium (B66229) involves microbially mediated hydrolysis of the urea (B33335) moiety, leading to the formation of 4-Desmethyl Flucarbazone (B134062) Sodium Salt (N-desmethyl MKH 6562) and other major metabolites such as O-desmethyl flucarbazone, flucarbazone sulfonamide, and flucarbazone sulfonic acid. While these major pathways are relatively well-understood, the identification and characterization of minor and novel degradation pathways are crucial for a comprehensive environmental risk assessment.

Future research should focus on identifying less common degradation products that may form under specific environmental conditions. These minor metabolites, although present in smaller quantities, could possess unique toxicological profiles or exhibit greater persistence than the parent compound or major metabolites. For instance, studies have identified trace amounts of metabolites like urazole, methylurethane, and various sulfonamide conjugates. publications.gc.ca A deeper investigation into the conditions favoring the formation of these minor products is warranted.

Furthermore, exploring novel degradation mechanisms beyond microbial action, such as photodegradation in the presence of natural photosensitizers in water bodies, could reveal additional transformation pathways. While flucarbazone-sodium itself is relatively stable to photolysis, its degradation products may be more susceptible to photochemical alteration. regulations.gov

Table 1: Major and Minor Degradation Products of Flucarbazone-Sodium

Degradation ProductFormation PathwaySignificance
4-Desmethyl Flucarbazone Sodium Salt (N-desmethyl MKH 6562) Demethylation of the triazole ringPrimary and major metabolite
O-desmethyl flucarbazoneHydrolysis of the methoxy (B1213986) groupMajor metabolite, rapidly hydrolyzes further
Flucarbazone SulfonamideHydrolysis of the sulfonylurea bridgeMajor and persistent metabolite
Flucarbazone Sulfonic AcidFurther oxidation of the sulfonamideMajor and persistent metabolite
UrazoleMinor metabolitePotential for further investigation
MethylurethaneMinor metabolitePotential for further investigation

Note: This table is interactive and can be sorted by column.

Advanced Spectroscopic and Structural Characterization of Transient Metabolites

The identification of transient or short-lived intermediate metabolites is essential for constructing a complete degradation pathway. These fleeting compounds can be challenging to detect and characterize using conventional analytical methods. Future research should employ advanced spectroscopic techniques to capture and structurally elucidate these transient species.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting and identifying pesticide metabolites in complex environmental matrices. researchgate.net Advanced LC-MS/MS techniques, such as high-resolution mass spectrometry (HRMS) using Time-of-Flight (TOF) or Orbitrap mass analyzers, can provide accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. ijpras.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the unambiguous structural elucidation of novel compounds. bruker.com While less sensitive than MS, NMR provides detailed information about the chemical environment of atoms within a molecule, which is crucial for confirming the precise structure of a newly identified metabolite. eurl-pesticides.euresearchgate.net The combination of sophisticated separation techniques with high-resolution MS and NMR will be pivotal in characterizing the full spectrum of transient metabolites of this compound. nih.gov

Development of In Silico Models for Environmental Fate Prediction

In silico models, or computer-based simulations, are increasingly valuable tools for predicting the environmental fate and transport of pesticides and their metabolites. europa.eu These models can simulate complex environmental processes and help to estimate the persistence, mobility, and potential for water contamination of compounds like this compound.

Future research should focus on the development and refinement of in silico models specifically parameterized for sulfonylurea herbicides and their degradation products. Existing models such as the Pesticide in Water Calculator (PWC), which utilizes the Pesticide Root Zone Model (PRZM) and the Variable Volume Water Body Model (VVWM), are used by regulatory agencies to estimate environmental concentrations in water bodies. regulations.gov Other models like FOCUS PELMO, MACRO, and PEARL are also employed for assessing leaching potential. fraunhofer.de

The development of more sophisticated Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can help predict the toxicological properties and environmental behavior of metabolites based on their chemical structure. caws.org.nz These predictive tools can aid in prioritizing research efforts on metabolites that are predicted to have higher risk profiles.

Table 2: Examples of In Silico Models for Pesticide Environmental Fate Prediction

ModelApplicationKey Parameters
PWC (Pesticide in Water Calculator) Estimates pesticide concentrations in surface and ground waterSoil properties, climate data, pesticide application rates, degradation rates
FOCUS PELMO Simulates pesticide leaching to groundwaterPesticide properties (solubility, Koc), soil characteristics, weather data
MACRO Models water flow and solute transport in structured soilsSoil hydraulic properties, pesticide degradation and sorption coefficients
PEARL Predicts pesticide leaching in the soil profilePesticide and soil properties, crop and irrigation management

Note: This table is interactive and can be sorted by column.

Long-Term Environmental Behavior Studies in Diverse Ecosystems

Understanding the long-term environmental behavior of this compound and its persistent metabolites, such as the sulfonamide and sulfonic acid derivatives, is crucial for assessing their potential for long-term ecological impact. While laboratory studies provide valuable data on degradation rates under controlled conditions, long-term field studies in diverse ecosystems are necessary to understand their behavior under real-world conditions.

Future research should include long-term monitoring studies in various agricultural settings with different soil types, climatic conditions, and farming practices. These studies should track the persistence and mobility of this compound and its key metabolites in both soil and water over multiple years. The persistence of flucarbazone-sodium has been shown to be influenced by soil organic carbon content and moisture levels, with half-lives ranging from a few days to over 100 days. researchgate.net

Furthermore, investigations into the potential for bioaccumulation in non-target organisms and the impact on microbial communities within different ecosystems are needed. While flucarbazone-sodium is not expected to bioaccumulate significantly due to its high water solubility, the long-term effects of chronic exposure to its persistent metabolites on sensitive aquatic and terrestrial organisms are not fully understood. herts.ac.ukherts.ac.uk Such studies will provide a more complete picture of the long-term ecological risks associated with the environmental presence of this compound and its related compounds.

Q & A

Q. How can researchers align experimental protocols with regulatory standards for pesticide residue limits?

  • Methodological Answer : Adhere to the Codex Alimentarius maximum residue limits (MRLs) for cereals (e.g., 0.01 mg/kg). Validate methods using spiked recovery experiments (70–120% recovery range) and participate in accreditation programs (e.g., ISO/IEC 17025) .

Tables for Reference

Q. Table 1. Key Parameters for Environmental Fate Studies

ParameterMethod/InstrumentReference Standard
Soil half-life (DT50DT_{50})OECD 307 (Aerobic)30–90 days
Water solubilityShake-flask (25°C)22.5 g/L
KocK_{oc}Batch equilibrium50–100 mL/g

Source : Adapted from Montana State University Pesticide Safety Program .

Q. Table 2. Synergy Evaluation Using Colby’s Equation

Herbicide CombinationObserved Efficacy (%)Expected Efficacy (%)Synergistic Effect?
Flucarbazone + A8575Yes
Flucarbazone + B6570No

Source : Herbicide interaction studies .

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